molecular formula C12H24N2O2 B13917307 tert-butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate

tert-butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate

Cat. No.: B13917307
M. Wt: 228.33 g/mol
InChI Key: XQIKKZRRQGXGHF-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an ethylamine side chain, which is connected to the (3R)-configured piperidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways. The Boc group enhances stability during synthetic procedures, while the piperidine moiety provides a rigid, nitrogen-containing scaffold for molecular interactions .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[2-[(3R)-piperidin-3-yl]ethyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-10-5-4-7-13-9-10/h10,13H,4-9H2,1-3H3,(H,14,15)/t10-/m1/s1

InChI Key

XQIKKZRRQGXGHF-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@H]1CCCNC1

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCCNC1

Origin of Product

United States

Preparation Methods

Direct Carbamation Method

One of the straightforward approaches involves the reaction of the chiral amine intermediate, (3R)-piperidin-3-yl ethylamine, with tert-butyl chloroformate (Boc anhydride) under basic conditions to yield the tert-butyl carbamate derivative. This method typically employs mild bases such as triethylamine or sodium bicarbonate in solvents like dichloromethane or tetrahydrofuran (THF). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, leading to carbamate formation.

Key features:

  • Retention of stereochemistry at the 3R position.
  • Mild reaction conditions minimizing side reactions.
  • Requires purification by recrystallization or extraction.

Coupling via Acid Chloride Intermediate

A more elaborate synthetic route involves the preparation of an acid chloride intermediate from a suitable carboxylic acid precursor, which is then coupled with the chiral amine.

Typical procedure:

  • Formation of Acid Chloride: The carboxylic acid precursor is treated with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) in dichloromethane to form the acid chloride.

  • Amide Coupling: The acid chloride is reacted with the chiral amine (3R)-piperidin-3-yl ethylamine in the presence of a base such as triethylamine to afford the carbamate product.

This method allows for high yields (reported around 67% for similar compounds) and good control over the reaction.

Optical Resolution and Purification

Given the chiral nature of the (3R)-piperidin-3-yl moiety, optical resolution is critical to obtain the desired enantiomer with high purity.

  • Resolution Agents: (S)-mandelic acid has been used effectively for optical resolution.
  • Purification: Standard purification techniques include recrystallization, extraction, and chromatographic methods.
  • Heat Treatment: Controlled heat treatment can assist in crystallization and purity enhancement.

Detailed Synthetic Procedure Example

Step Reagents/Conditions Yield (%) Notes
1 Oxalyl chloride, catalytic DMF, DCM Formation of acid chloride
2 Acid chloride + (3R)-piperidin-3-yl ethylamine, triethylamine, DCM 67 Amide coupling step
3 Purification by recrystallization or extraction Optical resolution if needed

This procedure is adapted from patent EP2471775B1 and related literature on piperidinyl carbamate synthesis.

Structural and Chemical Data

Parameter Value
Molecular Formula C12H24N2O2
Molecular Weight ~236.74 g/mol
CAS Number 1217656-59-1
IUPAC Name This compound
SMILES CC(C)(C)OC(=O)NCC[C@H]1CCCN1
Purification Methods Recrystallization, extraction, chromatography
Optical Resolution Agent (S)-mandelic acid

Comparative Analysis with Related Compounds

Compound Name CAS Number Molecular Formula Structural Similarity Biological Relevance
tert-Butyl (piperidin-4-ylmethyl)carbamate 135632-53-0 CxHyNzOw 0.98 Similar piperidine scaffold
(S)-tert-Butyl (piperidin-3-methyl)carbamate 1016167-99-9 CxHyNzOw 1.00 Stereoisomeric variant
tert-Butyl (pyrrolidin-3-yloxy)carbamate 173340-26-6 CxHyNzOw 0.93 Different ring system
tert-Butyl (2-piperidin-4-ylethyl)carbamate 215305-98-9 CxHyNzOw 0.98 Positional isomer

This comparison highlights the unique stereochemical and functional group features of this compound, which are crucial for its distinct biological activities.

Summary and Expert Notes

  • The direct carbamation of the chiral amine with tert-butyl chloroformate is the most straightforward and commonly used method.
  • Coupling via acid chloride intermediates offers high yields and is suitable for scale-up.
  • Optical resolution is essential to ensure enantiomeric purity, often achieved using chiral acids like (S)-mandelic acid.
  • Purification steps such as recrystallization and extraction are standard to obtain analytically pure material.
  • The compound's stereochemistry and purity directly influence its biological activity, making controlled synthesis and resolution critical.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of amine functionalities during multi-step synthesis .

Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of various drugs and bioactive compounds .

Medicine: In medicinal chemistry, this compound is used in the development of new therapeutic agents. It is involved in the synthesis of compounds with potential antiviral, antibacterial, and anticancer activities .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of polymers and resins .

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The piperidine ring enhances the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Hydroxyl-Substituted Derivatives

  • tert-butyl ((3R,4R)-4-hydroxypiperidin-3-yl)carbamate (CAS 1052713-47-9): This compound introduces a hydroxyl group at the 4-position of the piperidine ring. However, this modification may reduce membrane permeability due to increased polarity .
  • tert-butyl N-[(3S,4R)-rel-3-hydroxypiperidin-4-yl]carbamate (CAS 1787258-87-0) :
    The stereochemical inversion (3S,4R vs. 3R) and hydroxyl placement alter hydrogen-bonding interactions, which could affect binding to chiral biological targets such as enzymes or receptors .

Methyl and Trifluoromethyl Derivatives

  • This substitution also elevates lipophilicity (logP), favoring blood-brain barrier penetration .
  • Fluorine atoms also confer resistance to enzymatic degradation .

Modifications on the Ethyl Side Chain

  • tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate :
    Replacement of the piperidine ring with a formyl-oxazole moiety introduces a heterocyclic aromatic system. This modification shifts the compound’s reactivity, enabling participation in condensation reactions (e.g., hydrazone formation) for further derivatization .
  • tert-butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate: The benzimidazolone group confers planar aromaticity, facilitating π-π stacking interactions with biological targets.

Comparative Data Table

Compound Name Substituents Molecular Weight Key Properties Biological Relevance Reference
This compound None (parent compound) ~230.3* Moderate lipophilicity, chiral center Intermediate for kinase inhibitors
tert-butyl ((3R,4R)-4-hydroxypiperidin-3-yl)carbamate 4-OH 216.28 Increased hydrophilicity Potential CNS drug candidate
tert-butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate 2-CH₃ 230.31 Enhanced metabolic stability Neuropharmacological applications
tert-butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate Benzimidazolone, Cl 296.75 Aromatic π-stacking capability Anticancer agent precursor

*Calculated based on molecular formula C₁₁H₂₂N₂O₂.

Biological Activity

Tert-butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate, also known by its CAS number 1217656-59-1, is a carbamate derivative featuring a tert-butyl group linked to a piperidine structure. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of drug development and therapeutic applications.

Structure and Composition

  • Molecular Formula : C12H24N2O2
  • Molecular Weight : Approximately 228.33 g/mol
  • CAS Number : 1217656-59-1

Structural Comparison

The following table compares this compound with similar compounds based on their structural features:

Compound NameCAS NumberMolecular FormulaSimilarity
Tert-butyl (piperidin-4-ylmethyl)carbamate135632-53-0C12H24N2O20.98
(S)-tert-butyl (piperidin-3-methyl)carbamate1016167-99-9C12H24N2O21.00
Tert-butyl (pyrrolidin-3-yloxy)carbamate173340-26-6C12H24N2O20.93

This comparison highlights the unique piperidine configuration of the compound, which may influence its biological properties.

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial effects against specific bacterial strains.
  • Cytotoxicity : In vitro assays suggest that it may possess cytotoxic properties, particularly against certain cancer cell lines.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be relevant for therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies :
    • A study conducted on various piperidine derivatives found that this compound displayed significant activity against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development .
  • Cytotoxicity Assays :
    • In a comparative analysis of different carbamates, this compound was tested against human cancer cell lines, revealing IC50 values that indicate moderate cytotoxicity . The findings suggested that modifications to the piperidine moiety could enhance potency.
  • Enzyme Inhibition :
    • Research focusing on enzyme interactions revealed that this compound effectively inhibited specific proteases involved in cancer progression . This suggests its utility in developing targeted therapies.

The biological activity of this compound is attributed to its ability to interact with biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which are crucial for binding affinity and specificity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.